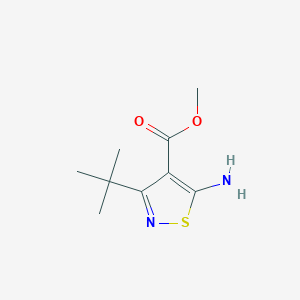![molecular formula C23H19N3O2 B2776540 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide CAS No. 904279-17-0](/img/structure/B2776540.png)
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives involves the use of FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The synthesis process has been modified using microwave irradiation techniques to improve the yield and the reaction time .Molecular Structure Analysis
The molecular structure of these compounds is elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The NMR spectra reveal some characteristic peaks .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The most important mechanism of these compounds is closely related to their ability to inhibit both isoforms of the enzyme cyclooxygenase (COX), also known as prostaglandin H2 (PGH2) synthase .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by various techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Applications De Recherche Scientifique
- The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is significant because this substructure plays a central role in successful drugs such as Atorvastatin and Sunitinib. These drugs are used for cholesterol management and cancer treatment, respectively .
- N-Derivatives of related quinazolinones have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Their potency exceeded that of common antibiotics like ampicillin and streptomycin .
- Molecular docking studies have indicated that certain 2,3-diaryl-4(3H)-quinazolinones, structurally related to our compound, possess potent COX-2 inhibitory activity. COX-2 inhibitors are relevant in managing inflammation and pain .
- Some synthesized compounds with similar structures have demonstrated antimicrobial activity against bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus .
- A green synthetic procedure was developed for a related compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. This approach utilized microwave-induced synthesis and deep eutectic solvents (DES) .
Drug Development
Antibacterial Activity
COX-2 Inhibition
Antimicrobial Activity
Green Synthesis
Mécanisme D'action
Target of Action
Quinazolinone derivatives have been reported to exhibit a broad range of biological activities, including antibacterial , antiviral , anticancer , enzyme inhibitory , and anti-HIV properties. These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Quinazolinone derivatives have been shown to interact with their targets in a variety of ways, often leading to the inhibition of key enzymes or the disruption of essential biological processes . The specific interactions and resulting changes would depend on the precise structure of the compound and the nature of its target.
Biochemical Pathways
These could potentially include pathways involved in cell growth and proliferation, viral replication, bacterial metabolism, and more .
Result of Action
Based on the reported biological activities of quinazolinone derivatives, potential effects could include the inhibition of cell growth or viral replication, the killing or inhibition of bacteria, or the modulation of enzyme activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-24-21-10-6-5-9-20(21)23(28)26(16)19-13-11-18(12-14-19)25-22(27)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAPOHTZRQHIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]triazole](/img/structure/B2776465.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2776468.png)
![2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2776469.png)

![2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2776476.png)

![N-(3-acetylphenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2776479.png)
![(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2776480.png)